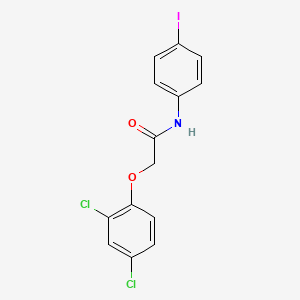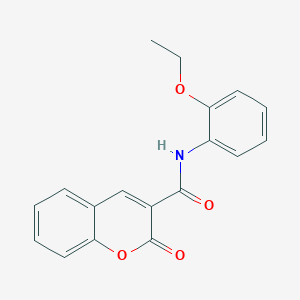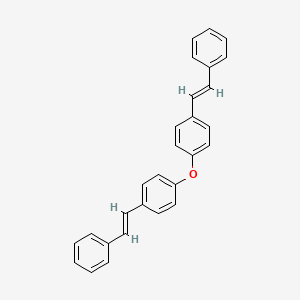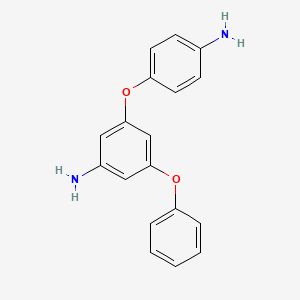![molecular formula C19H14N2O3 B11692819 Naphthalene-1-carboxylic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide](/img/structure/B11692819.png)
Naphthalene-1-carboxylic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene-1-carboxylic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene-1-carboxylic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide typically involves the condensation of naphthalene-1-carboxylic acid with benzo[1,3]dioxol-5-ylmethylene-hydrazine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene-1-carboxylic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of corresponding hydrazines or amines.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Aplicaciones Científicas De Investigación
Naphthalene-1-carboxylic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of Naphthalene-1-carboxylic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide involves its interaction with specific molecular targets and pathways. In cancer cells, the compound has been shown to induce cell cycle arrest and apoptosis by modulating the activity of key proteins involved in cell division and survival. This includes the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics and subsequent cell death .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1-carboxylic acid derivatives: These compounds share the naphthalene core structure but differ in their functional groups.
Benzo[1,3]dioxole derivatives: These compounds contain the benzo[1,3]dioxole moiety and exhibit similar chemical reactivity.
Hydrazone derivatives: These compounds contain the hydrazone functional group and are known for their diverse biological activities.
Uniqueness
Naphthalene-1-carboxylic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide is unique due to its combination of multiple aromatic rings and functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets and pathways makes it a promising candidate for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C19H14N2O3 |
|---|---|
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H14N2O3/c22-19(16-7-3-5-14-4-1-2-6-15(14)16)21-20-11-13-8-9-17-18(10-13)24-12-23-17/h1-11H,12H2,(H,21,22)/b20-11+ |
Clave InChI |
ZFKDUSKLWBMYRP-RGVLZGJSSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=CC4=CC=CC=C43 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=CC4=CC=CC=C43 |
Solubilidad |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B11692742.png)
![2-methyl-N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11692750.png)
![(5Z)-3-(3-chlorophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B11692766.png)
![(5E)-5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11692772.png)
![N'-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11692773.png)



![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1H-indol-3-ylmethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11692802.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide](/img/structure/B11692814.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11692822.png)

![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11692837.png)

